

A Comprehensive Technical Guide to the Synthesis of Anthranilic Acid from Phthalic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anthranilic acid*

Cat. No.: *B10759529*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

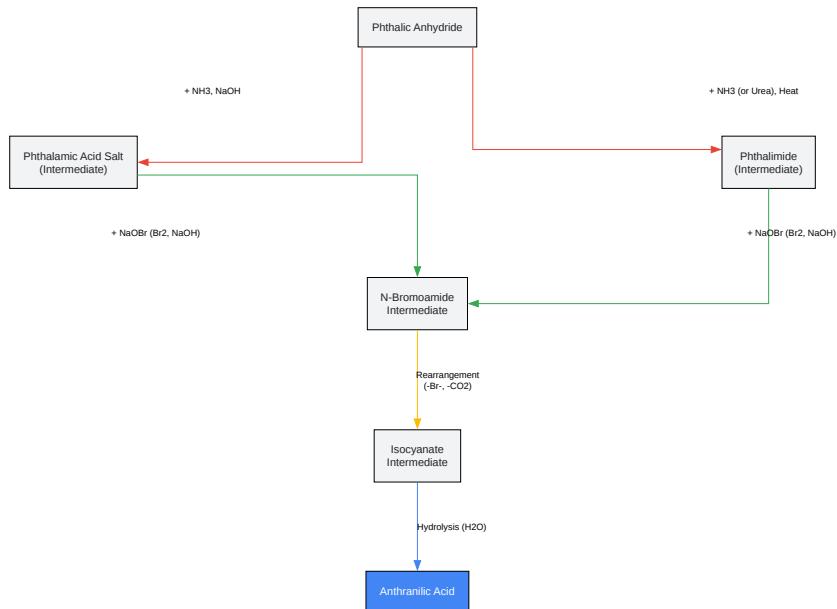
Executive Summary

Anthranilic acid (2-aminobenzoic acid) is a vital chemical intermediate in the manufacturing of a wide array of products, including pharmaceuticals, azo dyes, and fragrances.^{[1][2]} Industrially, the most prevalent and economically viable synthesis route begins with phthalic anhydride, a readily available commodity chemical. This process involves a two-step sequence: the formation of an amide intermediate (phthalamic acid or phthalimide), followed by a Hofmann rearrangement to yield the final product.^{[1][3][4]} This guide provides an in-depth examination of this synthetic pathway, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction mechanisms and workflows to support research and development activities.

Core Synthesis Pathway

The conversion of phthalic anhydride to **anthranilic acid** is primarily a two-stage process.

Stage 1: Formation of an Amide Intermediate Phthalic anhydride is first converted into an amide derivative. This is typically achieved through one of two main routes:


- Amination with Ammonia: Reaction with aqueous ammonia opens the anhydride ring to form the sodium salt of phthalamic acid.^{[1][5]}

- Reaction with Ammonia Source: Heating phthalic anhydride with a source of ammonia, such as aqueous ammonia, ammonium carbonate, or urea, leads to the formation of phthalimide through a dehydration/cyclization reaction.[6][7][8]

Stage 2: Hofmann Rearrangement The amide intermediate undergoes a Hofmann rearrangement (also known as Hofmann degradation). This classic organic reaction converts a primary amide into a primary amine with one fewer carbon atom.[9][10] In this synthesis, the amide functionality of phthalamic acid or phthalimide is treated with an alkaline solution of sodium hypohalite (typically sodium hypochlorite or sodium hypobromite).[1][4] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to yield **anthranilic acid**, with the loss of the carbonyl carbon as carbon dioxide (which is trapped as carbonate in the basic medium).[9][11]

Reaction Mechanism and Pathway Diagram

The overall transformation involves nucleophilic attack on the anhydride, followed by a base-mediated rearrangement and subsequent hydrolysis.

[Click to download full resolution via product page](#)

Caption: Chemical pathway for **anthranilic acid** synthesis.

Quantitative Data Summary

The efficiency of the synthesis is dependent on the specific reagents and conditions used in each step. The following tables summarize key quantitative data from established protocols.

Table 1: Synthesis of Phthalimide Intermediate

Ammonia Source	Molar Ratio (Anhydride: Source)	Temperature (°C)	Reaction Time	Yield (%)	Reference
28% Aqueous NH ₃	1 : 1.94	~300	1.5 - 2 hours	95 - 97	[6]
Ammonium Carbonate	1 : 1.29	Fused (Heated)	Not specified	High	[6][7]
Urea	2 : 1	120 - 133	Until solidification	High	[12]

Table 2: Hofmann Rearrangement for Anthranilic Acid

Starting Material	Hypohalite	Molar Ratio (Amide:Base:Halogen)	Temperature (°C)	Key Steps	Reference
Phthalimide	NaOCl	1 : 4.9 : 1 (approx.)	80	Neutralization with HCl, precipitation with Acetic Acid	[4]
Phthalimide	NaOBr	Variable	0 -> 80	Formation of hypobromite at 0°C, reaction at 80°C	[12]
Phthalamic Acid	NaOCl	Stoichiometric	< 70 (continuous)	Continuous process with cooling and heating stages	[13]

Detailed Experimental Protocols

The following protocols are synthesized from established laboratory and industrial procedures.

Protocol 1: Synthesis of Phthalimide from Phthalic Anhydride

This protocol is adapted from Organic Syntheses and utilizes aqueous ammonia.[\[6\]](#)

Reagents:

- Phthalic Anhydride: 500 g (3.4 moles)
- 28% Aqueous Ammonia: 400 g (6.6 moles)

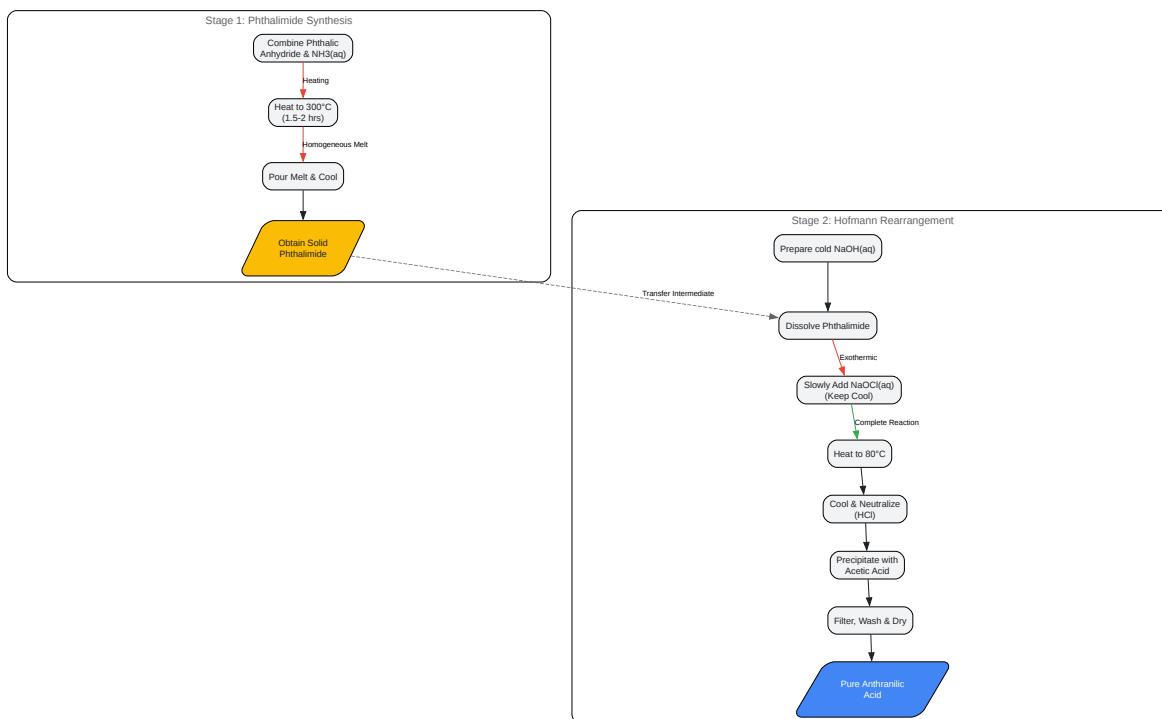
Procedure:

- Combine 500 g of phthalic anhydride and 400 g of 28% aqueous ammonia in a 5-liter round-bottomed flask.
- Fit the flask with a wide-bore air condenser.
- Slowly heat the mixture with a free flame. The mixture will begin to liquefy. Occasional shaking is recommended.
- Continue heating for approximately 1.5 to 2 hours until the temperature of the melt reaches 300°C and all water has evaporated. The mixture should be a clear, homogeneous melt. Any sublimate in the condenser should be pushed back down.
- Carefully pour the hot molten product into a suitable container (e.g., a ceramic crock) and cover it to prevent sublimation as it cools.
- Once cooled, the solid cake of phthalimide can be broken up and used directly for the next step. The product is typically 95-97% pure.[\[6\]](#)

Protocol 2: Synthesis of Anthranilic Acid via Hofmann Rearrangement

This protocol describes the conversion of phthalimide to **anthranilic acid** using sodium hypochlorite.[\[4\]](#)

Reagents:


- Phthalimide: 40 g (0.27 moles)
- Sodium Hydroxide (NaOH): 80 g (2.0 moles)
- 5% Sodium Hypochlorite (NaOCl) solution: 400 g
- Hydrochloric Acid (HCl): For neutralization
- Glacial Acetic Acid: For precipitation

Procedure:

- In a suitable vessel, dissolve 80 g of NaOH in 280 mL of water, cooling the solution throughout the addition.
- Add 40 g of finely powdered phthalimide to the cold NaOH solution and stir until it dissolves.
- While maintaining cooling and agitation, slowly add 400 g of a 5% NaOCl solution.
- After the addition is complete, warm the solution to 80°C for a few minutes to ensure the reaction goes to completion.
- Cool the reaction mixture and carefully neutralize it with hydrochloric acid.
- Precipitate the **anthranilic acid** by adding an excess of strong acetic acid.
- Filter the resulting white precipitate using a Buchner funnel, wash it with cold water, and dry at 100°C. The expected melting point of pure **anthranilic acid** is 145-148°C.[1][14]

Experimental Workflow Visualization

A clear workflow is critical for the successful and safe execution of the synthesis in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Laboratory workflow for **anthranilic acid** synthesis.

Safety and Handling

- Phthalic Anhydride: Can cause irritation to the skin, eyes, and respiratory tract. Handle in a well-ventilated area.
- Sodium Hydroxide: Highly corrosive. Causes severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The dissolution in water is highly exothermic.

- Bromine/Sodium Hypochlorite: Both are strong oxidizing agents and are corrosive. Bromine is highly toxic and volatile. All operations involving these reagents should be performed in a fume hood with appropriate PPE.
- High Temperatures: The synthesis of phthalimide involves heating to 300°C. Appropriate care must be taken to avoid thermal burns.

This technical guide outlines a robust and well-documented pathway for the synthesis of **anthranilic acid** from phthalic anhydride. By providing clear protocols, quantitative data, and process visualizations, it serves as a valuable resource for professionals in chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. Anthranilic acid | Cas no 118-92-3 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. byjus.com [byjus.com]
- 8. Phthalimide - Wikipedia [en.wikipedia.org]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. Sciencemadness Discussion Board - Notes on preparing anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. US3322820A - Process for the continuous production of anthranilic acid - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis of Anthranilic Acid from Phthalic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10759529#synthesis-of-anthranilic-acid-from-phthalic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com